molecular formula C27H27N3O6 B2640902 4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891129-48-9

4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2640902
CAS RN: 891129-48-9
M. Wt: 489.528
InChI Key: ZMIORXNHWZDHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with the molecular formula C27H27N3O6 . It has a molecular weight of 489.528 . This compound is not intended for human or veterinary use but is available for research purposes.


Molecular Structure Analysis

The molecular structure of 4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be represented by the InChI string: InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-12-14-21(15-13-18)35-20-10-8-7-9-11-20/h7-17H,4-6H2,1-3H3,(H,28,30,31) .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives similar to 4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) explored substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This indicates the potential of such compounds in cancer research and therapy Ravinaik et al., 2021.

Herbicidal Activity

The synthesis and herbicidal activities of related compounds, particularly focusing on tetrazoles and oxadiazoles, have been of interest for enhancing agricultural productivity. Bao's work (2008) on 4-alkoxy(benzyloxy)phenyltetrazoles and oxadiazoles demonstrated notable herbicidal activity against certain plant species, suggesting applications in weed management and crop protection Bao, 2008.

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activity. Liu et al. (2022) found that certain derivatives exhibited superior activity against the nematode Bursaphelenchus xylophilus, highlighting the potential for developing effective nematicides from oxadiazole derivatives Liu et al., 2022.

Photolysis Studies

The photolysis of 1,3,4-oxadiazoles, including compounds structurally related to the target molecule, has been investigated. Tsuge et al. (1977) explored the reactions of 2,5-diphenyl-1,3,4-oxadiazole under irradiation, revealing mechanisms that could be relevant for understanding the stability and reactivity of oxadiazoles in various conditions Tsuge et al., 1977.

Antioxidant and Antibacterial Properties

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives showed significant antioxidant and antibacterial activities, suggesting potential for these compounds in developing new therapeutic agents. Karanth et al. (2019) synthesized and evaluated several derivatives for their biological activities, indicating their utility in medical and pharmaceutical research Karanth et al., 2019.

Platelet Aggregation Inhibition

The design and synthesis of 3-aryl-5-alicylic-(1,2,4)-oxadiazoles have revealed their novel application as platelet aggregation inhibitors. Chern et al. (2005) conducted a study demonstrating the potential of these oxadiazoles in preventing thrombosis, highlighting another therapeutic avenue for compounds within this chemical class Chern et al., 2005.

properties

IUPAC Name

4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-12-14-21(15-13-18)35-20-10-8-7-9-11-20/h7-17H,4-6H2,1-3H3,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIORXNHWZDHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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